molecular formula C11H15N3O2 B2519447 2-(Methylethyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile CAS No. 518982-47-3

2-(Methylethyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile

Cat. No. B2519447
CAS RN: 518982-47-3
M. Wt: 221.26
InChI Key: VXCDXFSCXMPSKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylethyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as MEMO, and it belongs to the class of oxazole derivatives. MEMO has been shown to possess a range of pharmacological properties that make it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of MEMO is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cell. MEMO has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation. In addition, MEMO has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
MEMO has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that MEMO can inhibit the proliferation of cancer cells, induce apoptosis, and reduce oxidative stress and inflammation. In vivo studies have shown that MEMO can reduce tumor growth and improve cognitive function in animal models of cancer and neurological disorders.

Advantages and Limitations for Lab Experiments

MEMO has several advantages for lab experiments, including its low toxicity and high solubility in water. However, MEMO has some limitations, including its limited stability in solution and its potential for non-specific binding to proteins.

Future Directions

There are several future directions for MEMO research. One area of focus is the development of new MEMO derivatives with improved pharmacological properties. Another area of focus is the investigation of the potential therapeutic applications of MEMO in other disease models, such as cardiovascular disease and diabetes. Finally, the development of new drug delivery systems for MEMO could improve its bioavailability and enhance its therapeutic efficacy.
Conclusion:
In conclusion, MEMO is a synthetic compound that has shown promise for the development of new drugs for the treatment of cancer and neurological disorders. MEMO has been extensively studied for its pharmacological properties, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential therapeutic applications of MEMO and to develop new drugs based on this compound.

Synthesis Methods

MEMO can be synthesized through a multi-step process that involves the reaction of morpholine with ethyl acetoacetate, followed by the condensation of the resulting product with 4-chlorobenzaldehyde. The final step involves the reaction of the resulting compound with potassium cyanide to yield MEMO. The synthesis of MEMO has been optimized to improve yields and reduce the use of hazardous reagents.

Scientific Research Applications

MEMO has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. MEMO has been shown to possess anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, MEMO has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

5-morpholin-4-yl-2-propan-2-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8(2)10-13-9(7-12)11(16-10)14-3-5-15-6-4-14/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCDXFSCXMPSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(O1)N2CCOCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylethyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.